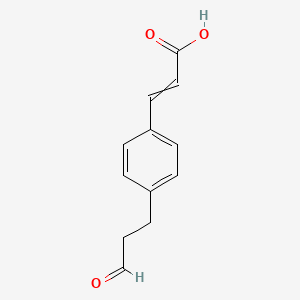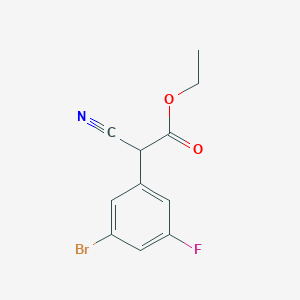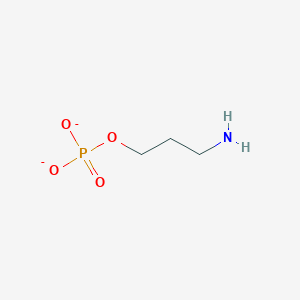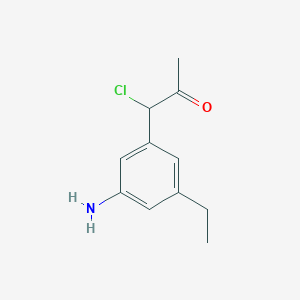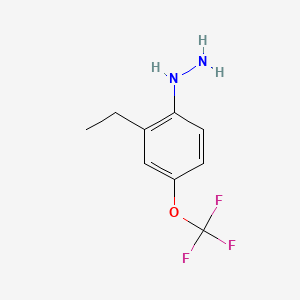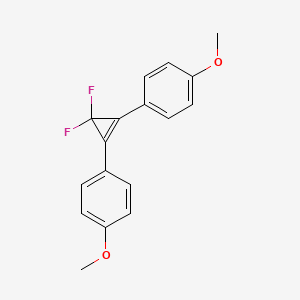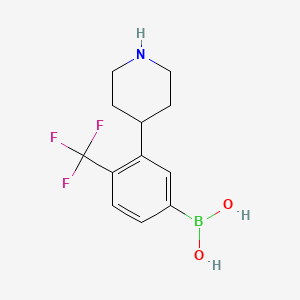
(3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a piperidine ring and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between boronic acids and halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, difluoromethyl derivatives, and substituted piperidine compounds .
Scientific Research Applications
Chemistry
In chemistry, (3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid group allows for versatile coupling reactions, making it valuable in the construction of molecular frameworks .
Biology
In biological research, this compound can be used to develop boron-containing drugs that exhibit unique pharmacological properties. The piperidine ring is a common motif in many bioactive molecules, enhancing the compound’s potential as a drug candidate .
Medicine
In medicine, this compound derivatives are explored for their potential as enzyme inhibitors, particularly in the treatment of cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)phenyl)boronic acid: Lacks the piperidine ring, making it less versatile in biological applications.
(3-(Piperidin-4-yl)phenyl)boronic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness
(3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of the piperidine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a candidate for drug development .
Properties
Molecular Formula |
C12H15BF3NO2 |
|---|---|
Molecular Weight |
273.06 g/mol |
IUPAC Name |
[3-piperidin-4-yl-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BF3NO2/c14-12(15,16)11-2-1-9(13(18)19)7-10(11)8-3-5-17-6-4-8/h1-2,7-8,17-19H,3-6H2 |
InChI Key |
YLQFZWUTQXOXGU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)C2CCNCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



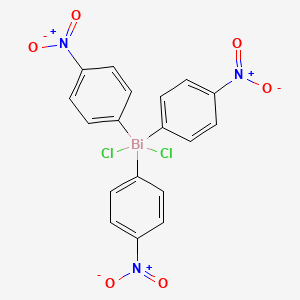
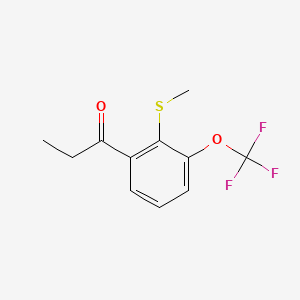

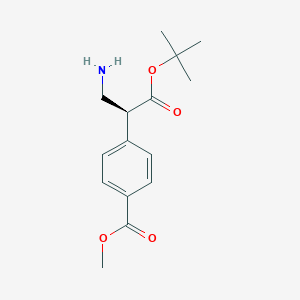
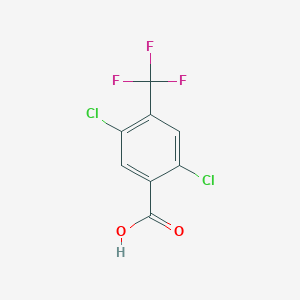
![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)
